Diastereoselective Synthesis: 84% d.e. and 14:1 Stereoinduction Ratio for the (2S,3S,5S) Isomer over the (2S,3S,5R) C-5 Epimer
The industrial-scale reduction of the enaminone precursor to the diamino alcohol core proceeds with high fidelity for the desired (2S,3S,5S) configuration. Haight et al. (1999) reported that a two-step reduction sequence—borane-sulfonate reduction of the enamine followed by sodium borohydride reduction of the resulting ketone—delivers the target (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane (compound 2a) with 84% diastereoselectivity and an acyclic 1,4 stereoinduction ratio of 14:1 in favor of the desired isomer [1]. This methodology has been demonstrated at multikilogram scale, establishing that the (2S,3S,5S) isomer can be reliably manufactured with a diastereomeric excess that substantially exceeds that of alternative synthetic routes yielding the undesired (2S,3S,5R) epimer as the major product [1].
| Evidence Dimension | Diastereoselectivity of enaminone reduction to diamino alcohol core |
|---|---|
| Target Compound Data | (2S,3S,5S) isomer obtained with 84% diastereoselectivity; acyclic 1,4 stereoinduction ratio 14:1 |
| Comparator Or Baseline | (2S,3S,5R) C-5 epimer formed as the minor product under optimized conditions; competing one-step reduction protocols yield significantly lower diastereoselectivities (not quantified in same study) |
| Quantified Difference | 14:1 ratio in favor of (2S,3S,5S) over (2S,3S,5R); 84% d.e. |
| Conditions | Two-step reduction: (i) borane-sulfonate derivative, (ii) NaBH₄; multikilogram scale; enaminone substrate derived from L-phenylalanine |
Why This Matters
The 14:1 stereoinduction ratio directly translates to reduced downstream purification burden and higher process yield, making this specific stereoisomer the economically and technically preferred procurement choice for GMP intermediate manufacturing.
- [1] Haight, A. R.; Stuk, T. L.; Menzia, J. A.; Robbins, T. A.; Parekh, S. I.; Langridge, D. C.; Kotecki, B. J.; Wang, X.; Riebe, S. R.; Kolaczkowski, L. M. Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir. Org. Process Res. Dev. 1999, 3 (2), 94–100. View Source
